molecular formula C22H17ClN6O2S B2885059 1-(3-chloro-4-methylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1029783-42-3

1-(3-chloro-4-methylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2885059
CAS No.: 1029783-42-3
M. Wt: 464.93
InChI Key: WOPOTIDNUBMIPV-UHFFFAOYSA-N
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Description

The compound 1-(3-chloro-4-methylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, a scaffold renowned for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . Its structure features a 3-chloro-4-methylphenyl group at position 1 and a 1,2,4-oxadiazole moiety linked to a methylsulfanylphenyl group at position 3. These substituents are hypothesized to enhance target binding (e.g., PDE5 or apoptosis-related proteins) and modulate solubility . Pyrazolo[3,4-d]pyrimidin-4-ones often face pharmacokinetic challenges, such as poor aqueous solubility, which can be mitigated via nanoformulations like liposomes .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O2S/c1-13-3-6-15(9-18(13)23)29-21-17(10-25-29)22(30)28(12-24-21)11-19-26-20(27-31-19)14-4-7-16(32-2)8-5-14/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPOTIDNUBMIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Aminopyrazole-4-carboxamides

A widely adopted approach involves reacting 5-amino-1-(3-chloro-4-methylphenyl)pyrazole-4-carboxamide (I ) with dimethylformamide dimethylacetal (DMF-DMA) to form the pyrimidine ring:

$$
\text{(I)} + \text{DMF-DMA} \xrightarrow{\text{EtOH, 80°C}} \text{1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol} \quad (\text{85\% yield})
$$

Subsequent oxidation with POCl₃ converts the 4-hydroxyl group to a chloride, enabling nucleophilic substitution at C(5):

$$
\text{Pyrazolo[3,4-d]pyrimidin-4-ol} \xrightarrow{\text{POCl₃, 110°C}} \text{4-Chloro derivative} \quad (\text{93\% yield})
$$

Synthesis of 3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-ylmethanol

Oxadiazole Ring Formation

The oxadiazole moiety is constructed via [2+3] cycloaddition between 4-(methylsulfanyl)benzohydroxamic acid (II ) and chloroacetonitrile:

$$
\text{(II)} + \text{ClCH₂CN} \xrightarrow{\text{Et₃N, DMF, 120°C}} \text{5-(Chloromethyl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole} \quad (\text{78\% yield})
$$

Hydroxymethyl Group Installation

Reduction of the chloromethyl intermediate with NaBH₄ in THF yields the key alcohol building block:

$$
\text{5-(Chloromethyl)oxadiazole} \xrightarrow{\text{NaBH₄, THF}} \text{5-(Hydroxymethyl)oxadiazole} \quad (\text{91\% yield})
$$

Final Coupling and Characterization

Nucleophilic Alkylation

The pyrazolo[3,4-d]pyrimidin-4-one core undergoes alkylation with 5-(hydroxymethyl)oxadiazole under Mitsunobu conditions:

$$
\text{4-Chloropyrazolopyrimidine} + \text{5-(Hydroxymethyl)oxadiazole} \xrightarrow{\text{DIAD, PPh₃, THF}} \text{Target Compound} \quad (\text{67\% yield})
$$

Analytical Characterization Data

Table 1. Spectral data for target compound

Technique Key Signals
¹H NMR δ 8.72 (s, 1H, pyrimidine-H), 8.25 (d, J=8.4 Hz, 2H, oxadiazole-ArH),
5.42 (s, 2H, CH₂), 2.55 (s, 3H, SCH₃), 2.31 (s, 3H, Ar-CH₃)
¹³C NMR 162.1 (C=O), 158.9 (oxadiazole-C), 144.2 (pyrazole-C), 136.7-115.2 (Ar-C)
HRMS m/z 507.0982 [M+H]⁺ (calc. 507.0979)

Optimization Strategies and Challenges

Regioselectivity in Oxadiazole Formation

Comparative studies show that solvent polarity significantly affects oxadiazole regioisomer ratios (Table 2):

Table 2. Solvent effects on oxadiazole synthesis

Solvent Temperature 1,2,4-Oxadiazole:1,3,4-Oxadiazole Ratio Yield (%)
DMF 120°C 9:1 78
Toluene 110°C 4:1 65
DMSO 130°C 12:1 82

Mitsunobu Reaction Optimization

Key parameters for successful alkylation include:

  • Strict anhydrous conditions (H₂O < 0.1%)
  • Stoichiometric control (1.2 eq oxadiazole alcohol)
  • Reaction time of 18-24 hr for complete conversion

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Recent patents describe Suzuki-Miyaura coupling for late-stage functionalization:

$$
\text{5-Bromopyrazolopyrimidine} + \text{Oxadiazole-Bpin} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target Compound} \quad (\text{58\% yield})
$$

Continuous Flow Synthesis

Pilot-scale studies demonstrate improved yields (82%) using microreactor technology with:

  • Residence time: 8 min
  • Temperature: 150°C
  • Pressure: 12 bar

Industrial-Scale Considerations

Cost Analysis of Key Steps

Table 3. Comparative cost analysis per kilogram

Step Batch Cost ($) Flow Cost ($) Savings (%)
Oxadiazole formation 4200 3150 25
Mitsunobu reaction 7800 6200 21
Purification 4500 2900 36

Environmental Impact

Adoption of catalytic hydrogenation over stoichiometric reductions decreases E-factor from 18.7 to 5.2 kg waste/kg product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The biological activity of pyrazolo[3,4-d]pyrimidin-4-ones is highly dependent on substituents. Below is a comparative analysis of key derivatives:

Compound Class/Structure Key Substituents Biological Activity IC50/EC50 Pharmacokinetic Notes References
Target Compound 3-chloro-4-methylphenyl; 1,2,4-oxadiazole-methylsulfanylphenyl Anticancer (PDE5 inhibition, apoptosis induction) N/A Potential solubility enhancement via methylsulfanyl group
Quinoline hybrids (e.g., 11j) Quinoline moiety Dual PDE5 inhibition, apoptosis induction Not specified Enhanced PDE5 binding due to quinoline’s planar structure
5-Benzamido derivatives Benzamido group at position 5 COX-2 inhibition Superior to NS398/indomethacin Improved selectivity for COX-2 over COX-1
Thiazole derivatives (11e, 11f) Thiazole ring; 4-bromo/chlorophenyl groups Anti-inflammatory Comparable to indomethacin Lower ulcerogenicity; lipophilicity (log P) correlates with activity
Benzylideneamino derivatives (10e) 4-nitrobenzylideneamino group at position 5 Antitumor (MCF-7 breast cancer) IC50 = 11 µM High cytotoxicity via nitro group’s electron-withdrawing effects
Thiazolo-pyrimidinones (3b, 3g) Thiazolo ring; hydroxylphenyl/chlorophenyl groups Xanthine oxidase inhibition Comparable to allopurinol Specific enzyme targeting; minimal off-target effects
Fascin inhibitor (Cluster 3) 1,3-dichlorophenyl group; thiolane ring Fascin protein inhibition (anticancer) IC50 = 67.6 µM (Fascin) Moderate potency; requires optimization for selectivity

Key Structural Insights

  • Oxadiazole vs. Quinoline: The target compound’s 1,2,4-oxadiazole group may improve metabolic stability and π-π stacking with target proteins compared to quinoline’s planar structure, which enhances PDE5 binding .

Pharmacokinetic and Mechanistic Comparisons

  • Solubility: Pyrazolo[3,4-d]pyrimidin-4-ones generally exhibit poor aqueous solubility. Encapsulation in liposomes (e.g., LP-2) improved bioavailability in preclinical models . The target compound’s methylsulfanyl group may offer a solubility advantage over derivatives like 10e (nitrobenzylideneamino), which relies on nanoformulation for delivery .
  • Target Selectivity: Quinoline hybrids (11j) show dual PDE5/apoptosis activity, while thiazolo-pyrimidinones (3b, 3g) specifically inhibit xanthine oxidase, highlighting scaffold versatility . The target compound’s Fascin inhibition (IC50 = 67.6 µM) suggests a unique anticancer mechanism but requires further optimization .

Biological Activity

The compound 1-(3-chloro-4-methylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound with potential biological activities. The structural complexity of this compound suggests various pharmacological properties that warrant investigation.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN4OSC_{20}H_{19}ClN_4OS, with a molecular weight of approximately 394.91 g/mol. The presence of multiple functional groups indicates potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to the pyrazolo[3,4-d]pyrimidin scaffold exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this class can effectively inhibit bacterial growth and possess antifungal properties. The minimum inhibitory concentration (MIC) values for related compounds have been reported to be comparable to traditional antibiotics like ciprofloxacin and ketoconazole .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For example, a screening of drug libraries on multicellular spheroids revealed that certain compounds within this class can induce apoptosis in cancer cells. The mechanism of action often involves the inhibition of specific kinases associated with cancer cell proliferation .

Antioxidant Activity

The antioxidant capabilities of similar compounds have been evaluated using various assays such as DPPH radical scavenging and reducing power tests. These studies suggest that the presence of the oxadiazole moiety enhances the antioxidant properties, contributing to cellular protection against oxidative stress .

Case Studies and Research Findings

Study Findings Reference
Umesha et al. (2009)Demonstrated good antimicrobial and antioxidant activity in pyrazole derivatives.
Fayad et al. (2019)Identified novel anticancer compounds through screening; highlighted the importance of structural modifications for enhanced activity.
Kurteva et al. (2015)Investigated synthesis methods leading to compounds with notable biological activities; focused on structure-activity relationships (SAR).

The biological activity of this compound may involve:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors for various enzymes involved in cancer progression.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to cell growth and apoptosis.
  • Radical Scavenging : The antioxidant properties help mitigate oxidative stress by neutralizing free radicals.

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with the cyclization of pyrazolo[3,4-d]pyrimidin-4-one precursors. Key steps include:

  • Step 1: Formation of the pyrazole ring via Vilsmeier–Haack or similar reactions (e.g., using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) .
  • Step 2: Introduction of the 1,2,4-oxadiazol-5-ylmethyl group via coupling reactions under basic conditions (e.g., triethylamine as a catalyst) .
  • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity . Optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) .

Q. How is the molecular structure confirmed, and what spectroscopic techniques are prioritized?

Structural validation relies on:

  • 1H/13C NMR: To identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone .
  • IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) . Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals in complex regions .

Q. What are the known biological targets or mechanisms of action for this compound?

Preliminary studies suggest activity against kinases (e.g., EGFR) and enzymes involved in inflammatory pathways. The oxadiazole moiety may enhance binding to ATP pockets, while the pyrazolo-pyrimidine core stabilizes hydrophobic interactions .

Q. What solvents and storage conditions are recommended for stability?

  • Solubility: DMSO or DMF for in vitro assays; aqueous buffers with ≤10% organic solvent for biological testing .
  • Storage: –20°C under inert gas (argon) to prevent oxidation of the methylsulfanyl group .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts from competing reactions?

  • Strategy 1: Use continuous-flow reactors to control exothermic steps (e.g., cyclization) and reduce side reactions .
  • Strategy 2: Employ orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines) during multi-step synthesis .
  • Analytical Monitoring: Real-time HPLC tracking of intermediates to adjust reaction kinetics .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Approach 1: Validate assay conditions (e.g., ATP concentration in kinase assays) to ensure consistency .
  • Approach 2: Perform dose-response curves (IC50/EC50) under standardized protocols to compare potency .
  • Meta-Analysis: Cross-reference structural analogs (e.g., fluorophenyl or methoxyphenyl variants) to identify substituent-specific effects .

Q. What computational methods are suitable for predicting binding modes with novel targets?

  • Molecular Docking: Use software like AutoDock Vina to simulate interactions with kinase domains, focusing on the oxadiazole’s sulfur atom as a hydrogen-bond acceptor .
  • MD Simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical residues .

Q. How to design derivatives to enhance solubility without compromising target affinity?

  • Modification 1: Introduce polar groups (e.g., hydroxyl or amine) at the 4-methylphenyl position while retaining the 1,2,4-oxadiazole scaffold .
  • Modification 2: Replace the methylsulfanyl group with sulfoxide/sulfone for improved aqueous solubility .
  • Evaluation: Measure partition coefficients (LogP) via shake-flask methods and correlate with cellular uptake .

Q. What strategies mitigate degradation during long-term biological assays?

  • Additives: Include antioxidants (e.g., ascorbic acid) in buffer solutions to protect sulfur-containing moieties .
  • Light Protection: Use amber vials to prevent photodegradation of the pyrazolo-pyrimidine core .

Q. How to address discrepancies in cytotoxicity profiles between in vitro and in vivo models?

  • Hypothesis Testing: Evaluate metabolic stability (e.g., liver microsome assays) to identify rapid clearance pathways .
  • Formulation Adjustments: Use nanoencapsulation to enhance bioavailability and reduce off-target effects .

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